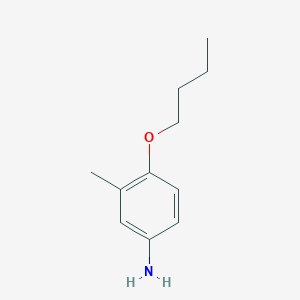

4-Butoxy-3-methylaniline

Description

4-Butoxy-3-methylaniline (CAS: 1333577-80-2) is an aromatic amine with the molecular formula C₁₁H₁₇NO. It features a butoxy group (-O(CH₂)₃CH₃) at the para position and a methyl group (-CH₃) at the meta position relative to the amine (-NH₂). Key properties include:

- Molecular weight: 179.26 g/mol (estimated based on structural analogs)

- Boiling point: ~149°C (at 13 mmHg, extrapolated from similar butoxy-substituted anilines)

- Density: ~0.992 g/cm³ (similar to 4-butoxyaniline)

- Refractive index: ~1.554 (approximated from 4-butoxyaniline)

This compound is primarily used in pharmaceutical and agrochemical synthesis, though its discontinued commercial status (as of 2025) suggests challenges in production or stability .

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-butoxy-3-methylaniline |

InChI |

InChI=1S/C11H17NO/c1-3-4-7-13-11-6-5-10(12)8-9(11)2/h5-6,8H,3-4,7,12H2,1-2H3 |

InChI Key |

JVWJLCVWFDMNCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Butoxyaniline (CAS: Not explicitly provided)

- Molecular formula: C₁₀H₁₅NO

- Molecular weight : 165.24 g/mol

- Boiling point : 226°C

- Key differences :

- Lacks the methyl group at the meta position.

- Higher boiling point due to reduced steric hindrance and simpler molecular structure.

- Lower molecular weight enhances solubility in polar solvents compared to 4-butoxy-3-methylaniline.

- Applications : Intermediate in dye synthesis and polymer chemistry .

4-Methoxy-2-methylaniline (CAS: Not provided)

4-Hexyloxyaniline

4-Benzyloxy-3-chloroaniline

- Molecular formula: C₁₃H₁₂ClNO

- Molecular weight : 233.70 g/mol

- Key differences :

- Benzyloxy group (-OCH₂C₆H₅) introduces aromatic bulk, while chlorine at the meta position enhances electrophilic substitution resistance.

- Higher molecular weight and steric hindrance limit its use in small-molecule drug synthesis compared to this compound.

- Applications : Anticancer and antiviral agent precursor .

Key Research Findings

- Electronic Effects : The butoxy group in this compound is moderately electron-donating, enhancing the amine’s nucleophilicity compared to methoxy derivatives but less so than benzyloxy analogs .

- Steric Hindrance : The meta-methyl group in this compound reduces reactivity in coupling reactions compared to unsubstituted 4-butoxyaniline .

- Thermal Stability : Longer alkoxy chains (e.g., hexyloxy) improve thermal stability but complicate purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.